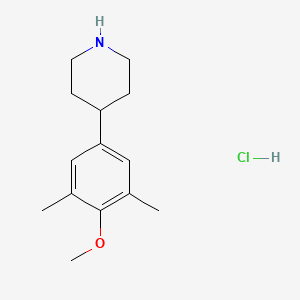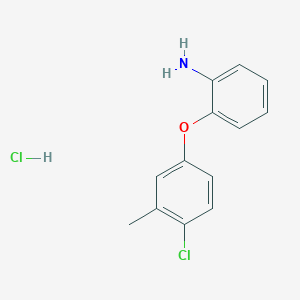
6-溴-7-氟喹唑啉-4-醇
描述
6-Bromo-7-fluoroquinazolin-4-ol is a chemical compound with the molecular formula C8H4BrFN2O . It has a molecular weight of 243.03 . It is a solid at room temperature .
Physical and Chemical Properties The predicted boiling point of 6-Bromo-7-fluoroquinazolin-4-ol is 358.3±52.0 °C . The predicted density is 1.92±0.1 g/cm3 . The predicted pKa is -0.63±0.20 .
科学研究应用
抗氧化活性的分析方法
喹唑啉酮衍生物已被研究其抗氧化性质。氧自由基吸收能力(ORAC)和铁还原抗氧化能力(FRAP)等分析方法评估了复杂样品的抗氧化能力,包括含有喹唑啉酮的样品。这些基于化学反应和分光光度法的方法阐明了涉及抗氧化剂的过程动力学,潜在包括喹唑啉酮衍生物(Munteanu & Apetrei, 2021)。
抗菌和抗疟疾应用
喹唑啉酮衍生物在抗菌和抗疟疾药物的开发中显示出潜力。氯喹及其衍生物与喹唑啉酮结构相似,已被重新用于各种传染性和非传染性疾病,突显了6-溴-7-氟喹唑啉-4-醇在类似应用中的潜力(Njaria et al., 2015)。
激发态氢原子转移
对溶剂“导线”团簇中连接到芳香分子如7-羟基喹啉的激发态氢原子转移的研究提供了关于杂环化合物的光物理性质的见解。这项研究可以为6-溴-7-氟喹唑啉-4-醇在开发荧光探针或光动力疗法中的应用提供信息(Manca et al., 2005)。
合成应用
类似化合物如用于制造抗炎和镇痛材料的2-氟-4-溴联苯的合成展示了卤代杂环在药物合成中的实用性。这些方法可能适用于6-溴-7-氟喹唑啉-4-醇的合成,用于合成具有药理活性的化合物(Qiu et al., 2009)。
抗氧化能力反应途径
抗氧化能力测定的研究,如ABTS/PP脱色测定,对于理解化合物的抗氧化性质至关重要。这项研究可能适用于评估6-溴-7-氟喹唑啉-4-醇作为抗氧化剂的潜力(Ilyasov et al., 2020)。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary targets of 6-Bromo-7-fluoroquinazolin-4-OL are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other quinazolinone derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
It is also predicted to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
生化分析
Biochemical Properties
6-Bromo-7-fluoroquinazolin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics The interaction between 6-Bromo-7-fluoroquinazolin-4-OL and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity
Cellular Effects
6-Bromo-7-fluoroquinazolin-4-OL exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 6-Bromo-7-fluoroquinazolin-4-OL has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-7-fluoroquinazolin-4-OL involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the inhibition of CYP1A2 by 6-Bromo-7-fluoroquinazolin-4-OL occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate . Additionally, 6-Bromo-7-fluoroquinazolin-4-OL has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-fluoroquinazolin-4-OL have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that 6-Bromo-7-fluoroquinazolin-4-OL is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of the compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In some cases, prolonged exposure to 6-Bromo-7-fluoroquinazolin-4-OL has been associated with changes in cellular morphology and function, indicating potential long-term impacts on cell viability and activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-fluoroquinazolin-4-OL vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of specific enzymes and modulation of gene expression . At higher doses, 6-Bromo-7-fluoroquinazolin-4-OL can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 6-Bromo-7-fluoroquinazolin-4-OL.
Metabolic Pathways
6-Bromo-7-fluoroquinazolin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 . The metabolic pathways of 6-Bromo-7-fluoroquinazolin-4-OL involve oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to understand the metabolic pathways involved in its biotransformation.
Transport and Distribution
The transport and distribution of 6-Bromo-7-fluoroquinazolin-4-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with multidrug resistance-associated proteins (MRPs), which play a crucial role in its transport across cellular membranes . These interactions can affect the localization and accumulation of 6-Bromo-7-fluoroquinazolin-4-OL within different cellular compartments and tissues. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 6-Bromo-7-fluoroquinazolin-4-OL is an important factor in determining its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 6-Bromo-7-fluoroquinazolin-4-OL can influence its interactions with biomolecules and its overall biological activity, making it a critical aspect of its biochemical analysis.
属性
IUPAC Name |
6-bromo-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701513 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-02-3 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-fluoroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
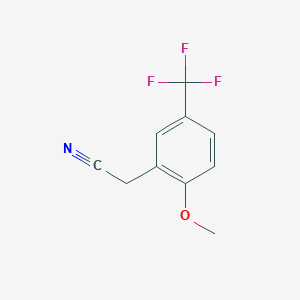
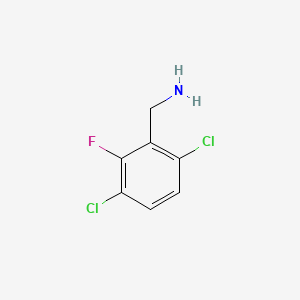
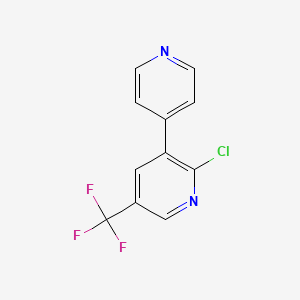
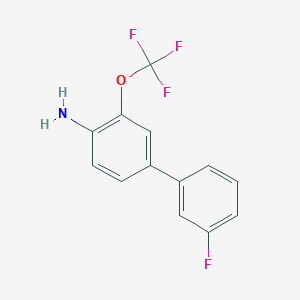
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
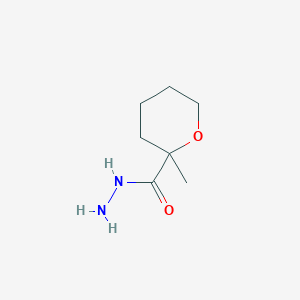
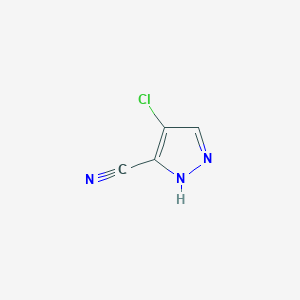
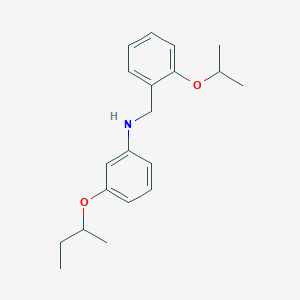
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
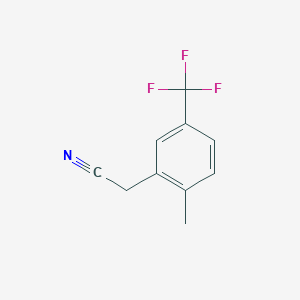
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
